molecular formula C15H13N3O4 B2752599 4-Cyano-1-methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid CAS No. 2248411-23-4

4-Cyano-1-methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid

Cat. No. B2752599
CAS RN: 2248411-23-4
M. Wt: 299.286
InChI Key: VLSSZOWESXGRHE-UHFFFAOYSA-N
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Description

“4-Cyano-1-methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid” is a complex organic compound. It’s a building block for the synthesis of pyrrole-imidazole polyamides . These polyamides can be designed to bind to specific DNA sequences and have been shown to be able to modulate gene expression .


Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moiety with substituted amine . For example, 2,4,4-trimethoxybutan-1-amine can be used under reflux conditions followed by acid-mediated cyclization, resulting in the formation of N-acyl derivative of pyrrole .


Molecular Structure Analysis

The molecular formula of “this compound” is C21H18N2O4 . The molecular weight is 362.38 .


Chemical Reactions Analysis

Pyrrole derivatives are known to undergo various chemical reactions. For instance, 1-Methyl-2-phenyl-1H-pyrrole can be synthesized by reacting with phenylbromide via palladium-catalyzed decarboxylative cross-coupling reaction .

properties

IUPAC Name

4-cyano-1-methyl-3-(phenylmethoxycarbonylamino)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-18-8-11(7-16)12(13(18)14(19)20)17-15(21)22-9-10-5-3-2-4-6-10/h2-6,8H,9H2,1H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSSZOWESXGRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1C(=O)O)NC(=O)OCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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